molecular formula C18H13ClN2O3 B3018787 (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 489413-54-9

(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B3018787
CAS No.: 489413-54-9
M. Wt: 340.76
InChI Key: ULJCZWDQKOAOPP-UHFFFAOYSA-N
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Description

The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone (CAS: 489413-54-9) is a pyrazoline derivative with the molecular formula C₁₈H₁₃ClN₂O₃ and a molecular weight of 340.76 g/mol . Its structure comprises a dihydropyrazole core substituted with a 4-chlorophenyl group at position 3, a furan-2-yl group at position 5, and a furan-2-yl methanone moiety at position 1 (Figure 1). Pyrazoline derivatives are well-documented for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, attributed to their ability to modulate enzyme activity and receptor interactions .

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJCZWDQKOAOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for WAY-272160 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

WAY-272160 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-272160 has several scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of topoisomerase II and HER2 inhibition.

    Biology: Employed in cellular studies to understand its effects on cell growth and differentiation.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers overexpressing HER2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting topoisomerase II and HER2.

Mechanism of Action

WAY-272160 exerts its effects by inhibiting the activities of topoisomerase II and HER2 . Topoisomerase II is essential for DNA replication and cell division, and its inhibition can lead to DNA damage and cell death. HER2 is involved in cell growth and differentiation, and its inhibition can prevent the proliferation of cancer cells. The molecular targets and pathways involved include the DNA replication machinery and the HER2 signaling pathway.

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • Trifluoromethyl Derivative: Replacing the 4-chlorophenyl group with a 4-(trifluoromethyl)phenyl group (e.g., Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-, CAS: JWIZGXVVNJXZNM-UHFFFAOYSA-N) introduces a strongly electron-withdrawing CF₃ group.
  • Bromophenyl Derivative : The compound 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole (CAS: N/A) replaces chlorine with bromine, increasing molecular weight and polarizability. Bromine’s larger atomic radius may alter crystal packing compared to chlorine, as seen in halogen-dependent isostructurality studies .

Heterocyclic Variations

  • Thiophene vs. Furan: Substituting the furan-2-yl methanone with a thienyl group (e.g., 1-(2-thienylcarbonyl) in ) introduces sulfur, enhancing π-π stacking interactions due to sulfur’s polarizability. This modification could influence binding affinity in enzyme-active sites .
  • Pyridine Derivatives: Compounds like Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS: 121306-57-8) incorporate a pyridine ring, introducing basic nitrogen atoms that facilitate hydrogen bonding and protonation-dependent solubility .

Anti-inflammatory and Antibacterial Potential

  • Nitrophenyl-Pyridyl Derivatives: Microwave-synthesized compounds such as (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl)furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone (e.g., 4b and 4e) demonstrated significant anti-inflammatory activity (60–70% inhibition in carrageenan-induced edema models) and antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli). The nitro group’s electron-withdrawing effect enhances electrophilic interactions with biological targets .
  • The furan rings may reduce toxicity compared to nitro groups but could lower binding affinity due to decreased electrophilicity .

Crystallographic and Conformational Analysis

Isostructurality and Packing Effects

  • Halogen-Dependent Isostructurality : Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) in and are isostructural (triclinic, P 1) but exhibit slight lattice adjustments to accommodate halogen size differences. The target compound’s 4-chlorophenyl group may similarly influence packing via Cl···Cl interactions (3.45–3.50 Å), as observed in related systems .
  • Planarity and Conformation : The dihydropyrazole core in the target compound is expected to adopt a near-planar conformation, with the furan rings oriented perpendicularly to minimize steric clashes, analogous to 4 and 5 .

Biological Activity

The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , with the CAS number 489413-54-9 , is part of a class of pyrazole derivatives that have attracted significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H13ClN2O3C_{18}H_{13}ClN_2O_3, with a molecular weight of 340.76 g/mol . The structure includes a pyrazole ring, furan moieties, and a chlorophenyl group, which are critical for its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₃ClN₂O₃
Molecular Weight340.76 g/mol
CAS Number489413-54-9
PurityNot specified

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study demonstrated that subtle modifications in the phenyl moiety could enhance antitumor effects by altering the compound's interaction with cellular targets .

Antiviral Properties

The antiviral potential of pyrazole derivatives has also been explored. Studies indicated that specific structural features contribute to their efficacy against various viral strains. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is believed to play a crucial role in its antibacterial activity by disrupting bacterial cell wall synthesis or function .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Disruption of Cell Signaling Pathways : By interacting with specific receptors or proteins, it can modulate signaling pathways critical for cell survival and growth.
  • Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One derivative showed an IC50 value comparable to standard chemotherapeutic agents, indicating potent antitumor activity .
  • Antiviral Evaluation : A related study assessed the antiviral activity against influenza virus, revealing that modifications in the furan ring significantly enhanced antiviral efficacy .
  • Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic: What experimental strategies are recommended for synthesizing and characterizing this pyrazoline derivative?

Answer:

  • Synthesis : Use a cyclo-condensation reaction between a chalcone precursor (e.g., (4-chlorophenyl)furan-2-yl-propenone) and hydrazine hydrate under reflux in ethanol. Monitor reaction progress via TLC .
  • Characterization :
    • Spectroscopy : Employ 1H^1H-NMR to confirm the dihydropyrazole ring (δ 3.1–4.2 ppm for CH2_2 protons) and furan resonances (δ 6.2–7.8 ppm). IR spectroscopy can verify C=O (1680–1720 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretches .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement, with validation via R-factors (<5%) and residual electron density maps .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Answer:

  • Cross-validation : Compare experimental bond lengths/angles from SCXRD with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Electron Localization Function (ELF) : Use Multiwfn to analyze electron density distribution, identifying regions of covalent vs. non-covalent interactions that spectroscopy might overlook .

Basic: Which spectroscopic techniques are optimal for assessing electronic properties?

Answer:

  • UV-Vis Spectroscopy : Measure π→π* transitions (furan and pyrazoline rings) in DMSO (λ~250–350 nm). Compare with TD-DFT calculations to validate frontier molecular orbitals .
  • Fluorescence Spectroscopy : Evaluate emission spectra (excitation at λ~300 nm) to probe excited-state behavior, relevant for optoelectronic applications .

Advanced: What quantum chemical methods are suitable for analyzing non-covalent interactions?

Answer:

  • Natural Bond Orbital (NBO) Analysis : Calculate hyperconjugative interactions (e.g., LP(O)→σ*(C–Cl)) using Gaussian 09 with NBO 3.1. High stabilization energy (>5 kcal/mol) indicates significant charge transfer .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular contacts (e.g., H···O, C–H···π). Quantify contributions via 2D fingerprint plots (e.g., 25% H···H contacts suggest van der Waals dominance) .

Advanced: How should crystal structure refinement be optimized using SHELXL?

Answer:

  • Parameterization : Assign anisotropic displacement parameters (ADPs) to non-H atoms. Use SHELXL’s PART instruction for disorder modeling .
  • Validation : Check for outliers in the CIF file using checkCIF/PLATON. Resolve high Rint_{\text{int}} (>0.05) by re-measuring weak reflections or improving crystal quality .

Advanced: What methodologies assess electron density topology in this compound?

Answer:

  • QTAIM Analysis : Run AIMAll or Multiwfn to compute bond critical points (BCPs). Electron density (ρ) >0.2 e/Å3^3 at BCPs indicates covalent bonding .
  • Laplacian of Electron Density (∇²ρ) : Negative values confirm shared interactions (e.g., C–N bonds), while positive values suggest closed-shell interactions (e.g., hydrogen bonds) .

Basic: What challenges arise during crystallization, and how are they mitigated?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., CHCl3_3:MeOH 3:1) to balance solubility and polarity. Slow evaporation at 4°C promotes single-crystal growth .
  • Twining : Address via reciprocal space masking in integration software (e.g., SAINT) or using TWIN/BASF instructions in SHELXL .

Advanced: How can experimental design limitations impact reproducibility in biological studies?

Answer:

  • Matrix Degradation : Stabilize samples with cryoprotectants (e.g., glycerol) during spectroscopic assays to minimize organic degradation over time .
  • Batch Variability : Use multivariate analysis (e.g., PCA) to account for minor structural variations in synthesized batches affecting bioactivity .

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